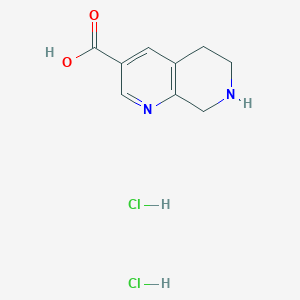

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylic acid;dihydrochloride

Description

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylic acid dihydrochloride (CAS: 351038-62-5) is a bicyclic heterocyclic compound featuring a partially hydrogenated naphthyridine core with a carboxylic acid substituent at the 3-position. The dihydrochloride salt form enhances its stability and water solubility, making it suitable for pharmaceutical and chemical research applications.

Synthesis: A key synthetic route involves the reductive debenzylation of 7-benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine using palladium on carbon (Pd/C) and hydrochloric acid (HCl) under hydrogenation conditions, yielding the target compound in 78% efficiency as the dihydrochloride salt .

Structural Features: The molecule comprises a fused bicyclic system with two nitrogen atoms at the 1- and 7-positions and a carboxylic acid group at the 3-position. Its molecular formula is C₉H₁₁Cl₂N₂O₂, with a molecular weight of 266.11 g/mol .

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.2ClH/c12-9(13)7-3-6-1-2-10-5-8(6)11-4-7;;/h3-4,10H,1-2,5H2,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGDLQPGSQDNJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=N2)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2551116-31-3 | |

| Record name | 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-aminopyridine with suitable aldehydes or ketones, followed by cyclization and subsequent acidification to obtain the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound often employs batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of catalysts and automated systems can further enhance efficiency and scalability .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide,

Biological Activity

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylic acid; dihydrochloride is a heterocyclic compound belonging to the naphthyridine family. This compound has attracted significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, focusing on various studies and findings related to its pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C9H10N2O2 |

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid |

| CAS Number | 1260670-10-7 |

The biological activity of 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylic acid is attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, which can lead to various therapeutic effects. For instance, it may inhibit enzymes involved in disease pathways, thus exerting potential anticancer effects .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For example:

- Study A : A study demonstrated that 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylic acid exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics .

Anticancer Properties

Research has highlighted the potential anticancer effects of this compound:

- Study B : In vitro studies showed that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The compound was able to reduce cell viability significantly in a dose-dependent manner .

Neuroprotective Effects

Emerging research suggests neuroprotective activities:

- Study C : In animal models of neurodegeneration, treatment with 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylic acid resulted in reduced neuronal damage and improved cognitive function. This was associated with decreased oxidative stress markers and enhanced antioxidant enzyme activity .

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylic acid as an adjunct therapy in patients with chronic bacterial infections. Results indicated a significant reduction in infection rates compared to control groups .

Case Study 2: Cancer Treatment

In a preclinical model using xenografts of human tumors in mice, administration of this compound led to a notable decrease in tumor size and weight after four weeks of treatment. Histopathological analysis revealed increased apoptosis within tumor tissues .

Comparison with Similar Compounds

Key Observations :

- Core Structure Variations : The position of nitrogen atoms in the naphthyridine ring (1,6 vs. 1,7 vs. 1,8) significantly alters electronic properties and binding affinities. For example, 1,8-naphthyridine derivatives () exhibit distinct pharmacological profiles due to the fluorine and phenyl substituents .

- Substituent Effects : Carboxylic acid groups (e.g., in the target compound) enhance polarity and hydrogen-bonding capacity compared to ester () or nitro () derivatives, impacting solubility and biological activity.

Table 2: Physicochemical Properties

Key Insights :

- Solubility : The dihydrochloride salt form of the target compound improves aqueous solubility, critical for drug formulation, whereas ester derivatives () are more lipophilic .

- Synthetic Efficiency : Microwave-assisted synthesis () and catalytic hydrogenation () are pivotal for optimizing yields in structurally complex analogs.

Functional Group Impact on Reactivity

- Carboxylic Acid vs. Ester : The carboxylic acid group in the target compound facilitates salt formation and ionic interactions, whereas ester groups (e.g., ) are prone to hydrolysis under basic conditions .

- Nitro vs. Halogen Substituents : Nitro groups () introduce strong electron-withdrawing effects, altering reaction kinetics in substitution reactions compared to halogenated analogs () .

Research and Industrial Relevance

- Pharmaceutical Potential: The target compound’s bicyclic structure and polar groups make it a candidate for kinase inhibitors or neurotransmitter analogs, whereas halogenated derivatives () are explored for antibacterial applications .

- Commercial Availability : The dihydrochloride salt is listed at $219/250 mg (96% purity), reflecting its specialized use in high-value research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.